molecular formula C22H18N4 B8737972 1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole

1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole

Cat. No.: B8737972
M. Wt: 338.4 g/mol
InChI Key: SVKWLTSAJZQGAQ-UHFFFAOYSA-N
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Description

1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C22H18N4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

1-[[3-(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole

InChI

InChI=1S/C22H18N4/c1-3-10-21-19(8-1)23-15-25(21)13-17-6-5-7-18(12-17)14-26-16-24-20-9-2-4-11-22(20)26/h1-12,15-16H,13-14H2

InChI Key

SVKWLTSAJZQGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)CN4C=NC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1 L round bottom flask equipped with a stirbar was added 26.8 g benzimidazole (227 mmol) and 12.7 g (227 mmol) finely pulverized potassium hydroxide. These were stirred in 500 mL acetone for 20 minutes at reflux. 20.0 g (78.5 mmol) α,α′-dibromo-m-xylene was then added, and the solution was stirred at reflux for 6 hours followed by room temperature stirring for 72 hours. The cloudy solution was filtered, and the white solids rinsed with acetone. The resulting filtrate was dried on silica and partitioned on a silica gel column using a gradient of 100% acetonitrile→90% acetronitrile/10% MeOH as eluent. The product fractions were evaporated of solvent to give 5 g 1-[3-(1H-benzimidazole-1yl-methyl)benzyl]-1H-benzimidazole as a white solid.
Quantity
26.8 g
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Synthesis routes and methods II

Procedure details

To a 1L round bottom flask equipped with a stirbar was added 26.8 g benzimidazole (227 mmol) and 12.7 g (227 mmol) finely pulverized potassium hydroxide. These were stirred in 500 mL acetone for 20 minutes at reflux. 20.0 g (78.5 mmol) α,α′-dibromo-m-xylene was then added, and the solution was stirred at reflux for 6 hours followed by room temperature stirring for 72 hours. The cloudy solution was filtered, and the white solids rinsed with acetone. The resulting filtrate was dried on silica and partitioned on a silica gel column using a gradient of 100% acetonitrile→90% acetronitrile/10% MeOH as eluent. The product fractions were evaporated of solvent to give 5 g 1-[3-(1H-benzimidazole-1yl-methyl)benzyl]-1H-benzimidazole as a white solid.
[Compound]
Name
1L
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0 (± 1) mol
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26.8 g
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0 (± 1) mol
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20 g
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500 mL
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